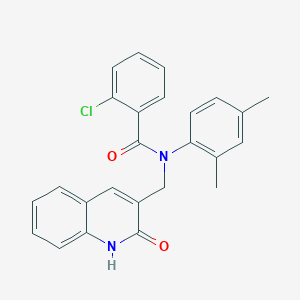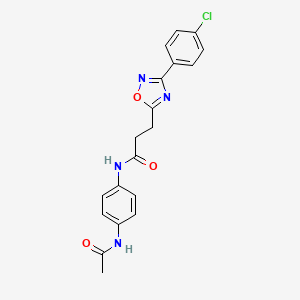
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MPPNO) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. MPPNO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied by researchers.
作用机制
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole may also modulate the activity of other enzymes and signaling pathways involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to induce cell death in cancer cells and reduce tumor growth in animal models. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to protect against neurotoxicity in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize using various methods. However, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be studied for its potential use in treating other inflammatory conditions, such as asthma and multiple sclerosis. Further research is also needed to fully understand its mechanism of action and potential side effects. Finally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be explored as a potential fluorescent probe for other biological molecules beyond nitric oxide.
合成方法
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using several methods, including the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-nitroaniline. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been achieved using microwave-assisted reactions and other methods.
科学研究应用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential anticancer agent, with promising results in preclinical studies. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been investigated for its anti-inflammatory properties and its potential use in treating neurodegenerative diseases. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been explored as a fluorescent probe for detecting nitric oxide in biological systems.
属性
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-27-20-16(10-11-17(21-20)13-6-3-2-4-7-13)18-22-19(28-23-18)14-8-5-9-15(12-14)24(25)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKGLIIRBDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

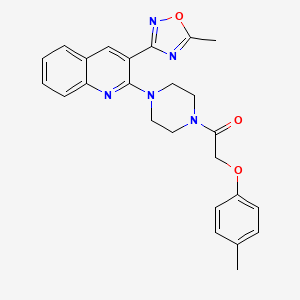


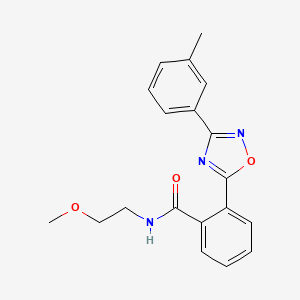
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

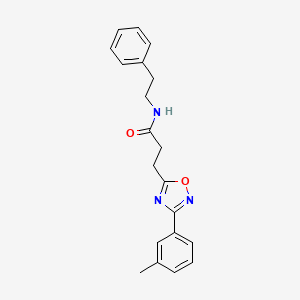
![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
